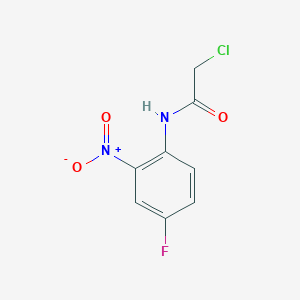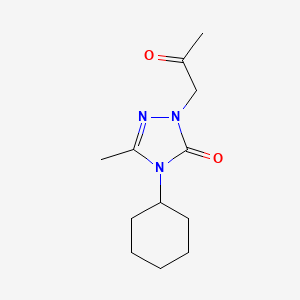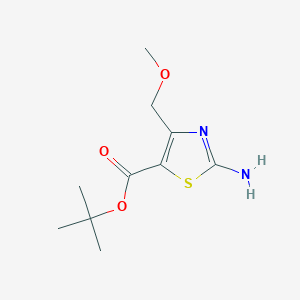
2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to an acetamide backbone, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is the penicillin-binding protein in Klebsiella pneumoniae . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an attractive target for antibacterial drugs .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . This interaction leads to the promotion of cell lysis , effectively killing the bacteria.
Biochemical Pathways
It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption leads to cell lysis and the death of the bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good parameters for oral use . .
Result of Action
The result of the action of this compound is the lysis of Klebsiella pneumoniae cells . This leads to the death of the bacteria, effectively treating the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds as follows :
Reactants: 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline.
Base: Triethylamine (Et3N).
Solvent: An appropriate solvent like dichloromethane (DCM) or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using recrystallization methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Acetamides: Nucleophilic substitution reactions yield various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antibacterial agent, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are of interest for studying enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHLGMBPHJNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2771765.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2771768.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)


![1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2771778.png)


![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)

